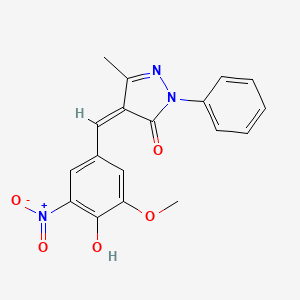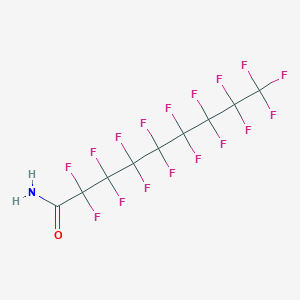![molecular formula C24H19N3O7S B11692506 ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692506.png)
ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, methylthiazole, and nitrobenzaldehyde. The key steps may involve:
Condensation Reactions: Combining the benzodioxole and thiazole derivatives under acidic or basic conditions.
Cyclization: Forming the thiazolopyrimidine ring through intramolecular cyclization.
Esterification: Introducing the ethyl ester group via esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole and thiazole moieties.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacology: Studied for its interaction with biological targets.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用机制
The mechanism of action of ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways.
相似化合物的比较
Similar Compounds
Thiazolopyrimidines: Other compounds in this class with similar core structures.
Benzodioxole Derivatives: Compounds containing the benzodioxole moiety.
Nitrobenzylidene Derivatives: Compounds with similar nitrobenzylidene groups.
Uniqueness
Ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct biological and chemical properties.
属性
分子式 |
C24H19N3O7S |
|---|---|
分子量 |
493.5 g/mol |
IUPAC 名称 |
ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H19N3O7S/c1-3-32-23(29)20-13(2)25-24-26(21(20)15-7-8-17-18(11-15)34-12-33-17)22(28)19(35-24)10-14-5-4-6-16(9-14)27(30)31/h4-11,21H,3,12H2,1-2H3/b19-10- |
InChI 键 |
LMIHGGJSPGROPX-GRSHGNNSSA-N |
手性 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C/C5=CC(=CC=C5)[N+](=O)[O-])/S2)C |
规范 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC(=CC=C5)[N+](=O)[O-])S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692425.png)
![ethyl {2-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11692433.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11692435.png)

![4,4'-[(2-propoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11692444.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692447.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11692449.png)




![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl propanoate](/img/structure/B11692464.png)
![2-Chloro-N-[2-(4-chloro-2-nitro-phenylamino)-ethyl]-4,5-difluoro-benzamide](/img/structure/B11692465.png)
![(4Z)-4-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692479.png)
